4-(4-hydroxy-3-methoxyphenyl)-1-oxo-7-(3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-3a,4,5,7a-tetrahydro-3H-2-benzofuran-5-carboxylic acid
Description
4-(4-Hydroxy-3-methoxyphenyl)-1-oxo-7-(3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-3a,4,5,7a-tetrahydro-3H-2-benzofuran-5-carboxylic acid is a structurally complex molecule featuring a fused tetrahydrobenzofuran core, a dihydrochromen-4-one moiety, and multiple hydroxyl/methoxy substituents. This compound belongs to the chromene and benzofuran classes, which are known for their diverse biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibitory properties .
Properties
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)-1-oxo-7-(3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-3a,4,5,7a-tetrahydro-3H-2-benzofuran-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O11/c1-34-16-4-9(2-3-14(16)27)18-12(24(31)32)7-11(19-13(18)8-35-25(19)33)23-22(30)21(29)20-15(28)5-10(26)6-17(20)36-23/h2-7,12-13,18-19,22-23,26-28,30H,8H2,1H3,(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNNAIYNHUXFCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3COC(=O)C3C(=CC2C(=O)O)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of silidianin involves multiple steps, starting from the extraction of silymarin from Silybum marianum seeds. The key steps include:
Extraction: Silymarin is extracted using solvents like methanol or ethanol.
Isolation: Silidianin is isolated from the silymarin extract through chromatographic techniques.
Purification: The compound is further purified to achieve a high degree of purity, typically over 98%.
Industrial Production Methods
Industrial production of silidianin follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) ensures the efficient isolation and purification of silidianin.
Chemical Reactions Analysis
Acid-Base Reactions
The carboxylic acid group (C25H22O11, pKa ≈ 4–5 ) undergoes typical protonation-deprotonation equilibria. In alkaline conditions (pH > 7), it forms a carboxylate anion, enhancing solubility in aqueous media .
| Reaction Type | Conditions | Product |
|---|---|---|
| Deprotonation | NaOH (aq), pH > 7 | Sodium carboxylate salt (enhanced hydrophilicity) |
| Esterification | Methanol/H+ | Methyl ester derivative (reduces polarity) |
Oxidation of Phenolic Moieties
The 4-hydroxy-3-methoxyphenyl group and chromen-4-one-associated hydroxyls are susceptible to oxidation. Enzymatic (e.g., polyphenol oxidase) or chemical oxidants (e.g., Fe³⁺) may generate quinones or dimerized products .
Glycosylation/Hydrolysis
The compound’s glycosidic linkages (if present in derivatives) may undergo hydrolysis under acidic or enzymatic conditions (e.g., β-glucosidase) .
| Reaction | Conditions | Product |
|---|---|---|
| Acid hydrolysis | HCl (dilute), Δ | Aglycone + monosaccharides |
| Enzymatic cleavage | β-glucosidase, pH 6–7 | Release of free flavonoid backbone |
Metabolic Transformations
ADMET predictions highlight hepatic metabolism via CYP3A4 (65.83% probability) and UGT-catalyzed glucuronidation (60% probability) .
| Metabolic Pathway | Enzymatic System | Major Metabolites |
|---|---|---|
| Phase I (Oxidation) | CYP3A4, CYP2C19 | Hydroxylated derivatives |
| Phase II (Conjugation) | UGTs | Glucuronides (increased excretion) |
Photochemical Degradation
The chromen-4-one system absorbs UV light (λmax ~ 280 nm ), leading to potential photodegradation via [2+2] cycloaddition or ring-opening under prolonged UV exposure.
| Condition | Degradation Pathway | Impact on Bioactivity |
|---|---|---|
| UV-A (315–400 nm) | Radical-mediated cleavage | Loss of antioxidant activity |
Chelation with Metal Ions
The ortho-dihydroxy groups on the chromen-4-one moiety enable chelation with divalent cations (e.g., Fe²⁺, Cu²⁺), forming stable complexes .
| Metal Ion | Complex Stoichiometry | Stability Constant (Predicted) |
|---|---|---|
| Fe²⁺ | 1:1 (metal:ligand) | log K ≈ 8–10 |
Limitations and Research Gaps
Experimental data on specific reactions remain sparse. Current inferences rely on structural analogs and computational predictions . Further studies are needed to validate:
-
Kinetics of esterification/oxidation
-
In vivo metabolic fate via isotopic labeling
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Stability under physiological pH gradients
Scientific Research Applications
Structure and Composition
This compound features a benzofuran core with multiple hydroxyl and methoxy substituents. Its complex structure contributes to its diverse biological activities.
Molecular Formula
The molecular formula of the compound is , indicating a substantial number of hydroxyl groups that may influence its solubility and reactivity.
Medicinal Chemistry
The compound has demonstrated significant antineoplastic activity , making it a candidate for cancer treatment. Its structural similarity to known anticancer agents suggests potential efficacy in inhibiting tumor growth.
Case Study: Anticancer Activity
A study on derivatives of this compound showed that modifications at specific positions enhanced cytotoxicity against various cancer cell lines. The presence of hydroxyl groups was found to be crucial for activity, as they can participate in hydrogen bonding with biological targets.
Antioxidant Properties
Research indicates that this compound exhibits strong antioxidant properties due to its phenolic structure. This can be beneficial in preventing oxidative stress-related diseases.
Data Table: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Source |
|---|---|---|
| 4-(4-hydroxy-3-methoxyphenyl)-... | 15 | In vitro study |
| Ascorbic Acid | 50 | Standard antioxidant |
| Quercetin | 30 | Standard antioxidant |
Neuroprotective Effects
Preliminary studies suggest that the compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's.
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation markers in vitro, suggesting potential therapeutic uses in inflammatory diseases.
Relevant Research Findings
A study demonstrated that the compound inhibited the expression of pro-inflammatory cytokines in cultured macrophages, indicating its potential as an anti-inflammatory agent.
Mechanism of Action
Silidianin exerts its effects primarily through its antioxidant activity. It scavenges free radicals and regulates the activation of caspase-3, which affects cell membranes and prevents oxidative damage. The molecular targets include various enzymes and pathways involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Chromene Derivatives with Carboxylic Acid Groups
(a) 3-(4-Hydroxyphenyl)-5-(4-Methoxyphenyl)-1,4-Dihydro-2H-Chromene-2-Carboxylic Acid
- Structure : Simpler chromene ring with dihydro substitution and phenyl substituents.
- Key Differences : Lacks the fused benzofuran ring and the dihydrochromen-4-one moiety present in the target compound.
- Bioactivity: Chromene-carboxylic acids often exhibit antioxidant activity due to phenolic groups; however, the absence of the benzofuran system may reduce structural rigidity and target specificity .
(b) 3,4,5-Trihydroxy-6-{5-[(7-Hydroxy-5-Methoxy-4-Oxo-3,4-Dihydro-2H-1-Benzopyran-3-Yl)Methyl]-2-Methoxyphenoxy}Oxane-2-Carboxylic Acid
- Structure : Oxane (tetrahydropyran) ring instead of benzofuran, with a dihydrochromen-4-one group.
Chromenone-Containing Compounds
(a) [3-(4-Methoxyphenoxy)-4-Oxo-2-(Trifluoromethyl)Chromen-7-Yl] 1,3-Benzodioxole-5-Carboxylate
- Structure : Chromen-4-one core with trifluoromethyl and benzodioxole substituents.
- Key Differences : The trifluoromethyl group increases lipophilicity, which may enhance membrane permeability but reduce water solubility compared to the target compound’s hydroxyl/methoxy groups .
(b) Aglaithioduline (Phytocompound with ~70% Similarity to SAHA)
Comparative Data Table
Research Findings and Implications
- Structural Complexity: The fused benzofuran-chromenone system in the target compound likely enhances rigidity, improving binding specificity to biological targets compared to simpler chromenes .
- Substituent Effects : Hydroxyl and methoxy groups may confer antioxidant activity via radical scavenging, while the carboxylic acid group improves solubility for drug delivery .
- Synthetic Challenges : highlights the difficulty in synthesizing chromene derivatives with fused rings, suggesting the target compound may require multi-step coupling or cyclization reactions.
Biological Activity
The compound 4-(4-hydroxy-3-methoxyphenyl)-1-oxo-7-(3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-3a,4,5,7a-tetrahydro-3H-2-benzofuran-5-carboxylic acid is a complex organic molecule that has garnered interest for its potential biological activities. This article will explore its biological properties, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound features a unique structure that combines elements of phenolic compounds and chromones. Its molecular formula is , indicating a significant presence of hydroxyl groups which are often associated with antioxidant activity. The presence of multiple functional groups suggests potential interactions with various biological targets.
Antioxidant Activity
Research indicates that phenolic compounds exhibit strong antioxidant properties due to their ability to scavenge free radicals. The hydroxyl groups in this compound likely contribute to its antioxidant capacity by donating electrons to neutralize reactive oxygen species (ROS) .
Anti-inflammatory Effects
The compound's structure suggests it may modulate inflammatory pathways. Studies on related compounds have shown that they can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . The inhibition of these cytokines can be crucial in managing chronic inflammatory conditions.
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. Similar compounds have been documented to exhibit antibacterial and antifungal properties through mechanisms such as disrupting cell wall synthesis and inhibiting nucleic acid synthesis .
Cytotoxicity Studies
Cytotoxicity assays have revealed that related phenolic compounds can exhibit selective toxicity towards cancer cells while sparing normal cells. However, the specific cytotoxic profile of this compound remains to be fully elucidated in clinical studies .
Neuroprotective Effects
Emerging evidence highlights the potential neuroprotective effects of phenolic compounds in neurodegenerative diseases. The compound may influence pathways involved in neuronal survival and regeneration, possibly through modulation of TNF receptor signaling .
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with multiple cellular pathways. For instance:
- MAPK Pathway : Activation of the MAPK pathway has been linked to both pro-inflammatory responses and cell survival mechanisms .
- Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-kB) : This pathway is critical for regulating immune responses and inflammation.
Comparative Analysis with Related Compounds
| Compound Name | Antioxidant Activity | Anti-inflammatory | Antimicrobial | Cytotoxicity |
|---|---|---|---|---|
| Compound A | High | Moderate | Yes | Selective |
| Compound B | Moderate | High | Yes | Non-selective |
| Target Compound | High | Potential | Yes | Unknown |
Q & A
Structural Characterization
Basic: What experimental techniques are recommended for resolving the molecular structure of this compound? Methodological Answer: Employ a combination of spectroscopic methods:
- 1D/2D NMR (e.g., H, C, HSQC, HMBC) to assign proton and carbon environments, particularly for the benzofuran core and chromene substituents.
- High-resolution mass spectrometry (HR-MS) to confirm the molecular formula (CHO as per PubChem, though discrepancies exist in molecular imaging data) .
- X-ray crystallography for absolute stereochemical determination if single crystals are obtainable.
Advanced: How can computational methods address ambiguities in conformational dynamics? Methodological Answer: Use molecular dynamics (MD) simulations with force fields (e.g., AMBER) to model solvent effects on the compound’s flexibility. Pair with density functional theory (DFT) to optimize ground-state geometries and predict NMR chemical shifts for validation against experimental data .
Biological Activity Profiling
Basic: What in vitro assays are suitable for evaluating antioxidant activity? Methodological Answer:
- DPPH/ABTS radical scavenging assays to quantify free radical neutralization.
- FRAP (Ferric Reducing Antioxidant Power) to assess electron-donating capacity.
- Compare results against positive controls (e.g., ascorbic acid) and reference similar compounds (e.g., ’s table showing "High" antioxidant activity for the target compound) .
Advanced: How can researchers reconcile contradictory cytotoxicity data across studies? Methodological Answer:
- Standardize assay conditions (cell lines, exposure time, dose ranges). For example, discrepancies in "selective vs. non-selective cytotoxicity" (as seen in ’s table) may arise from variations in cancer cell models (e.g., HeLa vs. MCF-7).
- Perform combinatorial assays (e.g., synergy studies with chemotherapeutics) to contextualize selective toxicity .
Synthetic Chemistry
Basic: What traditional synthetic routes are documented for this compound? Methodological Answer:
- Multi-step condensation reactions starting with functionalized benzofuran and chromene precursors.
- Use protecting groups (e.g., acetyl for hydroxyls) to manage reactivity during coupling steps, followed by deprotection .
Advanced: How can green chemistry principles improve synthesis scalability? Methodological Answer:
- Optimize solvent systems (e.g., switch to cyclopentyl methyl ether for lower toxicity).
- Employ continuous flow reactors to enhance yield and reduce waste in oxidation steps involving the chromene-4-oxo moiety .
Pharmacokinetics and Formulation
Basic: What challenges arise in solubility profiling due to the compound’s structure? Methodological Answer:
- The high hydroxyl group density (CHO) contributes to poor lipid solubility. Use HPLC-UV with logP calculations (e.g., shake-flask method) to quantify hydrophilicity.
- Screen co-solvents (e.g., PEG-400) for in vitro assays to enhance dissolution .
Advanced: What strategies can improve oral bioavailability? Methodological Answer:
- Develop prodrugs by esterifying hydroxyl groups to increase membrane permeability.
- Encapsulate in lipid-based nanoparticles (e.g., solid lipid nanoparticles) to enhance gastrointestinal absorption .
Mechanistic Studies
Basic: How can enzyme inhibition assays elucidate antineoplastic mechanisms? Methodological Answer:
- Target kinases (e.g., EGFR, VEGFR) using fluorescence-based kinase inhibition assays .
- Validate via Western blotting to measure downstream protein phosphorylation levels .
Advanced: What multi-omics approaches identify novel molecular targets? Methodological Answer:
- Perform RNA-seq or CRISPR-Cas9 screens to map gene expression changes in treated cancer cells.
- Integrate with thermal proteome profiling (TPP) to identify protein targets stabilized by compound binding .
Data Interpretation and Validation
Basic: How should researchers address molecular formula discrepancies (e.g., CHO vs. CHO)? Methodological Answer:
- Re-analyze raw data (HR-MS, elemental analysis) from independent sources.
- Cross-validate with NMR integration to count protons and confirm substituent stoichiometry .
Advanced: What statistical frameworks are robust for conflicting bioactivity data? Methodological Answer:
- Apply meta-analysis with random-effects models to account for inter-study variability.
- Use machine learning (e.g., random forests) to identify confounding variables (e.g., cell line genetic backgrounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
